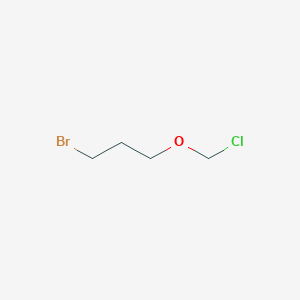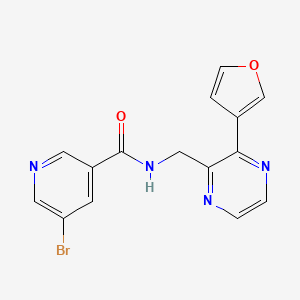
4-Methoxy-3-(trifluoromethyl)phenacyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-(trifluoromethyl)phenacyl bromide is a chemical compound with the CAS Number: 541550-00-9 . Its molecular weight is 297.07 and its IUPAC name is 2-bromo-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone . It is a solid-powder in physical form .
Molecular Structure Analysis
The InChI code for 4-Methoxy-3-(trifluoromethyl)phenacyl bromide is 1S/C10H8BrF3O2/c1-16-9-3-2-6(8(15)5-11)4-7(9)10(12,13)14/h2-4H,5H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Methoxy-3-(trifluoromethyl)phenacyl bromide has a boiling point of 71-72°C . It is recommended to be stored at 2-8°C . The compound is a solid-powder in physical form .Applications De Recherche Scientifique
Organic Synthesis
4-Methoxy-3-(trifluoromethyl)phenacyl bromide: is a valuable reagent in organic synthesis. It is often used as a building block for the synthesis of various organic compounds due to its reactive bromide moiety which can participate in nucleophilic substitution reactions . Its trifluoromethyl group is particularly useful for introducing fluorine-containing segments into molecules, which is a common modification in the development of pharmaceuticals due to the unique properties that fluorine atoms confer to organic molecules.
Pharmaceutical Research
In pharmaceutical research, this compound finds its use in the synthesis of drug candidates. The presence of the methoxy and trifluoromethyl groups makes it a precursor for the synthesis of molecules with potential medicinal properties . For example, it can be used to create compounds that are being studied for their antitumor, antibacterial, or antiviral activities.
Material Science
In material science, 4-Methoxy-3-(trifluoromethyl)phenacyl bromide can be used to modify the surface properties of materials. Its incorporation into polymers can lead to materials with altered hydrophobicity, which is important for applications such as coatings and water-repellent surfaces .
Analytical Chemistry
This compound is also used in analytical chemistry as a derivatization agent. It can react with specific functional groups in other molecules, thereby making them more detectable in various analytical techniques such as chromatography or mass spectrometry .
Biochemistry
In biochemistry, 4-Methoxy-3-(trifluoromethyl)phenacyl bromide can be utilized to study protein interactions. By attaching it to biomolecules, researchers can investigate the binding sites and interaction mechanisms of proteins, which is crucial for understanding biological processes and designing drugs .
Industrial Applications
While not extensively documented, compounds like 4-Methoxy-3-(trifluoromethyl)phenacyl bromide may find applications in industrial settings, particularly in the development of advanced materials or specialty chemicals that require the unique chemical properties provided by the trifluoromethyl group .
Safety and Hazards
The compound is classified under GHS05, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Propriétés
IUPAC Name |
2-bromo-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-9-3-2-6(8(15)5-11)4-7(9)10(12,13)14/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQADSVCNKYKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(trifluoromethyl)phenacyl bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2875827.png)


![N-(2,4-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2875835.png)


![1-allyl-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2875839.png)
![2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2875840.png)
![(Z)-2,6-difluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2875841.png)
![N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine](/img/structure/B2875843.png)

![N1-(4-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2875846.png)
![2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-phenyl-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2875847.png)